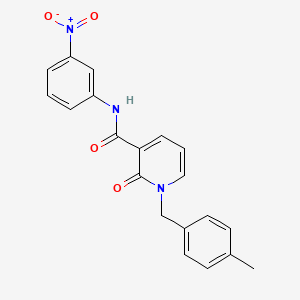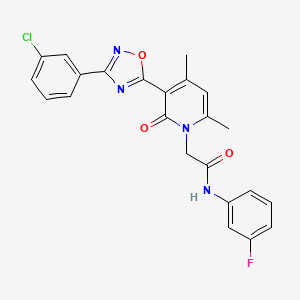
1-Bromo-4-(2-fluoroethyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo and fluoro are halogens often used in organic compounds. In “1-Bromo-4-(2-fluoroethyl)-benzene”, bromo is attached to the first carbon of the benzene ring, and a 2-fluoroethyl group is attached to the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of such compounds usually involves electrophilic aromatic substitution reactions, where a bromine or a fluoroethyl group is introduced into the benzene ring .Molecular Structure Analysis
The molecule would have a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. One carbon would have a bromine atom attached, and another carbon (three positions away) would have an ethyl group with a fluorine atom .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the electron-withdrawing nature of the bromine and fluorine atoms. These atoms could potentially make the benzene ring more susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of the bromine and fluorine atoms. For example, it would likely have a relatively high molecular weight due to the presence of the bromine atom .Aplicaciones Científicas De Investigación
Photoluminescence Properties
1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative of 1-Bromo-4-(2-fluoroethyl)-benzene, has been investigated for its photoluminescence properties. The steric configuration of this compound is conducive to preventing tight intermolecular packing, enhancing its fluorescence intensity in both solution and solid states. This characteristic suggests potential applications in materials science, particularly in the development of new photoluminescent materials (Liang Zuo-qi, 2015).
Radiosynthesis for Bifunctional Labelling
This compound derivatives have been utilized in radiosynthesis, producing various fluoromethyl-benzene compounds. These compounds serve as prospective bifunctional labelling agents, indicating potential applications in medical imaging and diagnostics (Namolingam et al., 2001).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, related to this compound, has been used in organometallic synthesis. Its ability to form intermediates like phenylmagnesium, phenyllithium, and phenylcopper highlights its utility in synthetic chemistry, especially in creating complex organic molecules (Porwisiak & Schlosser, 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-4-(2-fluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMHMBKVUPPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCF)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


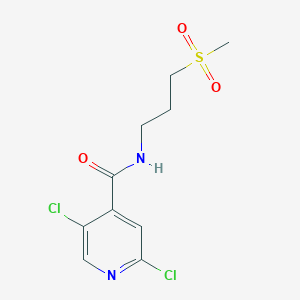
![1-(2,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2652521.png)
![3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid](/img/structure/B2652522.png)
![Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652524.png)
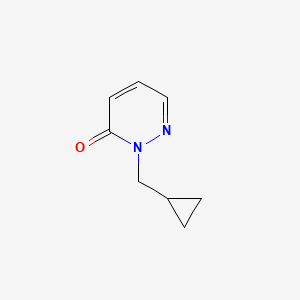
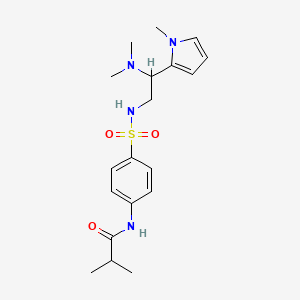
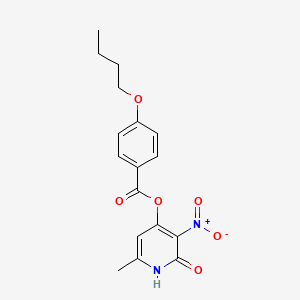
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2652530.png)
![2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2652534.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)
